molecular formula C11H9N3S B2962160 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzothiazole CAS No. 1170301-38-8

2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzothiazole

Cat. No.: B2962160
CAS No.: 1170301-38-8
M. Wt: 215.27
InChI Key: METLFGMLNIBQBP-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzothiazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a molecular architecture that combines a 1-methyl-1H-pyrazole ring with a 1,3-benzothiazole heterocycle, a scaffold recognized as a privileged structure in the design of biologically active molecules. This specific hybrid structure is intended for research applications only and is not for diagnostic or therapeutic use. The core research value of this compound lies in the established pharmacological activities of its constituent motifs. The 1,3-benzothiazole nucleus is a widely studied template in the thiazole family, known to exhibit a myriad of biological activities, including antimicrobial, antitubercular, antidiabetic, and anticancer properties . Similarly, the 1-methyl-1H-pyrazole moiety is a ubiquitous nitrogen-containing heterocycle found in numerous pharmaceuticals and agrochemicals, contributing to activities such as anti-inflammatory, analgesic, and antitumor effects . The strategic fusion of these two pharmacophores into a single molecular framework, as seen in this compound, is a common approach in modern drug design to create novel chemical entities with potential multi-target activities or enhanced efficacy. Researchers can utilize this compound as a key synthetic intermediate or as a lead scaffold for the design and development of new therapeutic agents. Its structure aligns with current investigations into benzothiazole-appointed pyrazoles, which have shown promise as antitubercular scaffolds against Mycobacterium tuberculosis H37RV and as inhibitors for enzymes like α-amylase and α-glucosidase, which are targets for managing Type 2 diabetes . The compound serves as a valuable building block for generating diverse chemical libraries for high-throughput screening against various biological targets.

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c1-14-7-8(6-12-14)11-13-9-4-2-3-5-10(9)15-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METLFGMLNIBQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzothiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiazole with 1-methyl-1H-pyrazole-4-carboxaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, with heating to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted benzothiazole derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzothiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

2-(Benzylsulfonyl)-1,3-benzothiazole

  • Structure : Benzothiazole substituted with a benzylsulfonyl group.
  • Activity : Exhibits antischistosomal activity at low micromolar concentrations against both larval and adult worms .
  • Key Differences : The sulfonyl group improves solubility compared to the pyrazole substituent in the target compound. This highlights how electron-withdrawing groups can enhance bioavailability while retaining aromatic interactions.

(E)-2-(4-Azidostyryl)-1,3-benzothiazole

  • Structure : Styryl-azide group attached to benzothiazole.
  • Application : Used as a bioorthogonal fluorogenic label for click chemistry applications due to its azide reactivity .
  • Key Differences: The styryl-azide group enables covalent bonding in bioimaging, whereas the pyrazole in the target compound may favor non-covalent interactions (e.g., π-π stacking).

5-Amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-methyl-1H-pyrazole-4-carbonitrile (5c)

  • Structure: Pyrazole linked to benzothiazole via a thioether-propanoyl bridge.
  • Synthesis: Prepared via nucleophilic substitution between a bromopropanoyl-pyrazole precursor and benzothiazole-2-thiol .
  • Key Differences: The flexible thioether-propanoyl spacer may increase conformational adaptability compared to the rigid pyrazole-benzothiazole fusion in the target compound.

4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one

  • Structure : Pyrazolone ring fused to benzothiazole.
  • Features: The ketone group in pyrazolone enables hydrogen bonding, a property absent in the target compound’s non-polar pyrazole .

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituent Biological Activity/Application Notable Properties
This compound Benzothiazole + pyrazole 1-Methylpyrazole N/A (Theoretical potential) Aromatic, rigid planar structure
2-(Benzylsulfonyl)-1,3-benzothiazole Benzothiazole Benzylsulfonyl Antischistosomal Enhanced solubility
(E)-2-(4-Azidostyryl)-1,3-benzothiazole Benzothiazole Styryl-azide Bioorthogonal labeling Reactive azide group
Compound 5c Pyrazole + benzothiazole Thioether-propanoyl linker N/A Flexible spacer
Compound 9c Benzothiazole + triazole Triazole-phenoxymethyl-acetamide Docking studies (α-glucosidase) Multi-heterocyclic architecture

Pharmacological and Industrial Relevance

  • Antimicrobial Potential: Benzothiazole derivatives, such as those in and , show broad-spectrum activity, suggesting the target compound could be optimized for similar applications.
  • Material Science : The rigidity of the pyrazole-benzothiazole system may lend itself to optoelectronic materials, as seen in platinum complexes () .

Biological Activity

2-(1-Methyl-1H-pyrazol-4-yl)-1,3-benzothiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Structure and Properties

The compound features a pyrazole moiety linked to a benzothiazole structure, which is known for its pharmacological versatility. The unique combination of these heterocycles contributes to its biological activity, particularly in the realms of anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.

Biological Activities

1. Anticancer Activity
Research indicates that compounds containing both pyrazole and benzothiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole can induce apoptosis in various cancer cell lines. The compound's mechanism often involves the inhibition of key signaling pathways associated with cancer progression.

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-715.63Induction of apoptosis
Related Pyrazole DerivativeHL-60<0.5Inhibition of anti-apoptotic proteins

2. Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various bacterial strains. The presence of the benzothiazole ring enhances its ability to penetrate microbial membranes, leading to effective bactericidal action.

3. Anti-inflammatory Effects
In vitro studies suggest that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property makes it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds to provide insights into the potential effects of this compound:

  • Study on Pyrazole Derivatives : A study demonstrated that pyrazole derivatives could significantly inhibit tumor growth in xenograft models, highlighting their potential as anticancer agents .
  • Antimicrobial Testing : Another research effort revealed that benzothiazole derivatives exhibited strong antibacterial activity against resistant strains of bacteria, suggesting a possible application in treating infections .

Comparative Analysis

Comparative studies with similar compounds reveal that while many share common biological activities, the specific structural features of this compound may confer unique advantages in terms of potency and selectivity.

Compound NameStructure FeaturesBiological Activity
5-(pyrazol-4-yl)-thiazolo[5,4-b]pyridinePyrazole fused with thiazoleAntimicrobial
3-(pyrazol-4-yl)-2-(indole-3-carbonyl)acrylonitrilePyrazole linked to indoleAnticancer

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